molecular formula C11H10ClN3O B13701890 3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride

3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride

Cat. No.: B13701890
M. Wt: 235.67 g/mol
InChI Key: KPDRCNLVNAVLAG-UHFFFAOYSA-N
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Description

3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride is a heterocyclic compound that features both a benzofuran and a pyrazole ring. The presence of the benzofuran moiety often imparts significant pharmacological properties, making such compounds valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride typically involves the formation of the benzofuran ring followed by the construction of the pyrazole ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazole derivatives .

Scientific Research Applications

3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride has a wide range of scientific research applications, including:

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

5-(1-benzofuran-2-yl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H9N3O.ClH/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10;/h1-6H,(H3,12,13,14);1H

InChI Key

KPDRCNLVNAVLAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NN3)N.Cl

Origin of Product

United States

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